molecular formula C21H20N2O5S B300737 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

Cat. No. B300737
M. Wt: 412.5 g/mol
InChI Key: JBOAWNOKPWDBPA-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide, also known as EHT 1864, is a small molecule inhibitor that selectively targets Rho family GTPases. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 selectively inhibits Rho family GTPases, which are important regulators of cellular processes such as cell migration, invasion, and proliferation. Rho family GTPases are activated by guanine nucleotide exchange factors (GEFs) and deactivated by GTPase-activating proteins (GAPs). 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 inhibits the activation of Rho family GTPases by binding to the GEF-binding site on the GTPases, preventing the GEFs from activating the GTPases. This results in the inhibition of downstream signaling pathways that are involved in cellular processes such as cell migration and invasion.
Biochemical and Physiological Effects
2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 has been shown to inhibit cancer cell migration and invasion by inhibiting the activation of Rho family GTPases. In inflammation research, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of Rho family GTPases in immune cells. In cardiovascular disease research, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 has been shown to improve cardiac function and reduce fibrosis by inhibiting the activation of Rho family GTPases in cardiac fibroblasts.

Advantages and Limitations for Lab Experiments

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 has several advantages for lab experiments, including its high selectivity for Rho family GTPases and its ability to inhibit downstream signaling pathways involved in cellular processes such as cell migration and invasion. However, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 research include identifying new disease models where 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 may be effective, optimizing the synthesis method to improve the yield and purity of the compound, and developing new analogs of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 with improved pharmacokinetic properties. Additionally, further research is needed to explore the potential side effects of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 and to identify potential drug-drug interactions.

Synthesis Methods

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 can be synthesized using a multi-step process involving the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetyl chloride. The resulting compound is then reacted with 2-methylphenylamine to produce 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864. The final product is obtained through purification using column chromatography and recrystallization.

Scientific Research Applications

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 has been shown to inhibit the migration and invasion of cancer cells by targeting Rho family GTPases, which play a crucial role in cancer cell metastasis. 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 has also been shown to have anti-inflammatory effects by inhibiting the activation of Rho family GTPases in immune cells. In cardiovascular disease research, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1864 has been shown to improve cardiac function and reduce fibrosis in animal models of heart failure.

properties

Product Name

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C21H20N2O5S/c1-3-28-17-10-14(8-9-16(17)24)11-18-20(26)23(21(27)29-18)12-19(25)22-15-7-5-4-6-13(15)2/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b18-11+

InChI Key

JBOAWNOKPWDBPA-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3C)O

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3C)O

Origin of Product

United States

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